molecular formula C16H31N3O3 B5016325 3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B5016325
M. Wt: 313.44 g/mol
InChI Key: CNDSKHYFTTZFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as Dibucaine or Cinchocaine, is a local anesthetic that is commonly used in medical and dental procedures. It is a member of the imidazoline family of anesthetics and is known for its rapid onset and long-lasting effects.

Mechanism of Action

3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione works by blocking the voltage-gated sodium channels in nerve cells, which prevents the cells from generating action potentials and transmitting signals. This results in local anesthesia and the loss of sensation in the affected area. This compound also has a vasodilatory effect, which can help to reduce bleeding during surgical procedures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the synapse, which can have a number of effects on the nervous system. This compound has also been shown to have antiarrhythmic effects on the heart, which can be useful in the treatment of certain cardiac conditions.

Advantages and Limitations for Lab Experiments

3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has a number of advantages for use in lab experiments. It has a rapid onset and long duration of action, which makes it useful for studying the effects of local anesthesia over time. It is also relatively easy to administer and has a low toxicity. However, there are some limitations to its use. This compound can be difficult to dissolve in water, which can make it challenging to work with in certain experiments. It can also have variable effects on different types of nerve fibers, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione. One area of interest is the development of new formulations of the drug that can improve its solubility and stability. Another area of interest is the study of the effects of this compound on different types of nerve fibers, which could help to improve our understanding of the mechanisms of local anesthesia. Additionally, there is interest in the use of this compound as a tool for studying the effects of local anesthesia on the central nervous system, which could have implications for the treatment of chronic pain conditions.

Synthesis Methods

3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with diethyl malonate to form 2,4,5-trimethoxyphenylacetic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine dibutylamine to form this compound.

Scientific Research Applications

3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has been used extensively in scientific research as a local anesthetic. It has been used to study the effects of local anesthesia on nerve conduction, the mechanisms of pain perception, and the pharmacokinetics of local anesthetics. This compound has also been used in studies of the effects of local anesthesia on muscle function and the cardiovascular system.

properties

IUPAC Name

3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-5-7-9-18(10-8-6-2)11-13(20)12-19-14(21)16(3,4)17-15(19)22/h13,20H,5-12H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDSKHYFTTZFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(CN1C(=O)C(NC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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